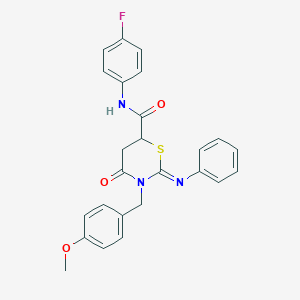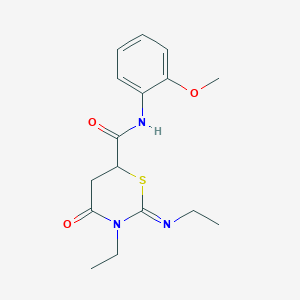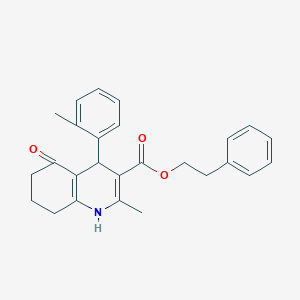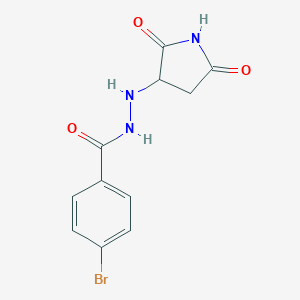![molecular formula C13H10ClF3N4OS B389751 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B389751.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a carbamothioyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea typically involves a series of organic reactions. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with carbon disulfide and methyl iodide to form the corresponding isothiocyanate. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols[5][5].
科学的研究の応用
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-chloro-5-(trifluoromethyl)aniline
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-Nα-(3-methyl-5-sulfamoylbenzoyl)tyrosinamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C13H10ClF3N4OS |
|---|---|
分子量 |
362.76g/mol |
IUPAC名 |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H10ClF3N4OS/c1-21-10(4-5-18-21)11(22)20-12(23)19-9-6-7(13(15,16)17)2-3-8(9)14/h2-6H,1H3,(H2,19,20,22,23) |
InChIキー |
DXKBVOSGAYUZNV-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
正規SMILES |
CN1C(=CC=N1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(3-{4-[chloro(difluoro)methoxy]anilino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B389668.png)
![(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389669.png)
![2-[(4-chlorophenyl)imino]-N-(4-fluorophenyl)-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389672.png)

![ETHYL 4-[(2Z)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE](/img/structure/B389678.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B389679.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DIMETHYLPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B389680.png)
![(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389681.png)


![(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B389685.png)



